molecular formula C27H46O5 B1234432 Anhydroscymnol CAS No. 567-68-0

Anhydroscymnol

Cat. No.: B1234432
CAS No.: 567-68-0
M. Wt: 450.7 g/mol
InChI Key: PRQADQZRIHRYCH-OOQSZNCVSA-N
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Description

Anhydroscymnol is a bile salt derivative isolated from the bile of the shark species Rhizoprionodon acutus It is a crystalline compound with the chemical structure (24R, 25S)-(+)-24, 26-epoxy-5β-cholestane-3α, 7α, 12α, 27-tetrol

Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydroscymnol can be synthesized from sodium scymnol sulfate, which is isolated from the bile of Rhizoprionodon acutus. The synthetic route involves the alkaline degradation of sodium scymnol sulfate with aqueous potassium hydroxide, resulting in the formation of this compound. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the stability of the compound during the synthesis process .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route as described above. The process involves large-scale extraction of sodium scymnol sulfate from shark bile, followed by its chemical conversion to this compound. The industrial process emphasizes the optimization of reaction conditions to maximize yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Anhydroscymnol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple hydroxyl groups and an epoxy ring in its structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups.

Major Products Formed:

Scientific Research Applications

Anhydroscymnol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of anhydroscymnol involves its interaction with biological membranes and enzymes. Its multiple hydroxyl groups and epoxy ring allow it to form hydrogen bonds and interact with various molecular targets. These interactions can modulate the activity of enzymes involved in bile salt metabolism and other biological processes. The exact molecular pathways and targets are still under investigation, but its structural features suggest a significant role in modulating biological activities .

Comparison with Similar Compounds

    Scymnol: Another bile salt derivative with a similar structure but different hydroxyl group arrangement.

    Sodium Scymnol Sulfate: The precursor compound from which anhydroscymnol is synthesized.

    Cholestane Derivatives: Compounds with a similar steroid backbone but varying functional groups.

Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups and the presence of an epoxy ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-[(2R)-3-(hydroxymethyl)oxetan-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O5/c1-15(4-7-23-16(13-28)14-32-23)19-5-6-20-25-21(12-24(31)27(19,20)3)26(2)9-8-18(29)10-17(26)11-22(25)30/h15-25,28-31H,4-14H2,1-3H3/t15-,16?,17+,18-,19-,20+,21+,22-,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQADQZRIHRYCH-OOQSZNCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C(CO1)CO)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H]1C(CO1)CO)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972142
Record name 24,27-Epoxycholestane-3,7,12,26-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

567-68-0
Record name Anhydroscymnol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24,27-Epoxycholestane-3,7,12,26-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anhydroscymnol
Reactant of Route 2
Anhydroscymnol
Reactant of Route 3
Anhydroscymnol
Reactant of Route 4
Anhydroscymnol
Reactant of Route 5
Anhydroscymnol
Reactant of Route 6
Anhydroscymnol

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